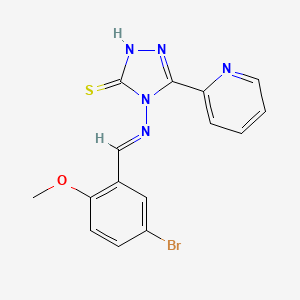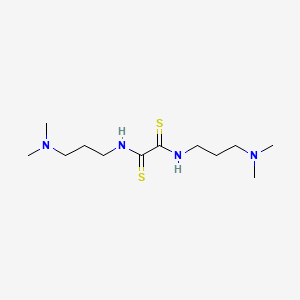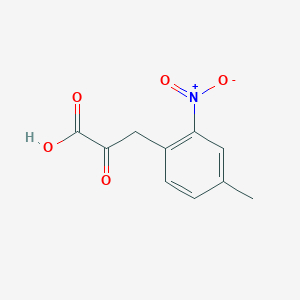
4-((5-Bromo-2-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Bromo-2-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione: , also known by its chemical formula C14H10N4BrOS , is a heterocyclic compound with intriguing properties. Let’s break it down:
Structure: The compound consists of a triazole ring (1,2,4-triazole) fused with a pyridine ring. The 5-membered triazole ring contains a sulfur atom (thione) and a bromine-substituted benzylidene moiety. The methoxy group on the benzylidene ring adds further complexity.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 5-bromo-2-methoxybenzaldehyde with 3-amino-1H-1,2,4-triazole-5(4H)-thione in the presence of an appropriate catalyst. The reaction proceeds through a Schiff base intermediate, followed by cyclization to form the desired product.
Reaction Conditions::- Reactants: 5-bromo-2-methoxybenzaldehyde, 3-amino-1H-1,2,4-triazole-5(4H)-thione
- Catalyst: Acidic or basic conditions
- Solvent: Organic solvents (e.g., ethanol, methanol)
- Temperature: Typically room temperature or mild heating
Industrial Production:: While laboratory-scale synthesis is well-established, industrial production methods may involve continuous flow processes or optimized batch reactions. Scale-up considerations include safety, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy group.
Substitution: Halogen atoms (e.g., bromine) can be substituted by nucleophiles.
Reduction: Reduction of the imine group (benzylidene) to the corresponding amine is feasible.
Bromine: Used for halogenation reactions.
Hydrazine: Reductive amination.
Thionyl chloride: Conversion of the thione to a thiol.
- Reduction yields the corresponding amine derivative.
- Substitution reactions lead to various derivatives with modified substituents.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in diverse fields:
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Antimicrobial Properties: Studies explore its antibacterial and antifungal effects.
Metal Chelation: The thione moiety can chelate metal ions.
Photophysical Properties: Used in luminescent materials.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in redox processes. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While there are related triazole derivatives, this compound stands out due to its bromine substitution, methoxy group, and pyridine fusion. Similar compounds include other triazoles, benzylidene derivatives, and pyridine-containing molecules.
Eigenschaften
CAS-Nummer |
497823-53-7 |
|---|---|
Molekularformel |
C15H12BrN5OS |
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H12BrN5OS/c1-22-13-6-5-11(16)8-10(13)9-18-21-14(19-20-15(21)23)12-4-2-3-7-17-12/h2-9H,1H3,(H,20,23)/b18-9+ |
InChI-Schlüssel |
NHTPWXHANOGKHN-GIJQJNRQSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12003917.png)

![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003933.png)
![(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003940.png)
![n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine](/img/structure/B12003947.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12003950.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B12003963.png)

acetonitrile](/img/structure/B12003980.png)
![3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12003984.png)

![5-(4-methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004007.png)

